![molecular formula C10H12BrNO2 B8704729 Methyl 2-{[(4-bromophenyl)methyl]amino}acetate](/img/structure/B8704729.png)
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate
描述
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of acetic acid and contains a bromine atom attached to a benzylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-bromophenyl)methyl]amino}acetate typically involves the reaction of 4-bromo-benzylamine with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
Nucleophilic Substitution: Substituted benzylamino derivatives.
Hydrolysis: (4-Bromo-benzylamino)acetic acid.
Oxidation: Oxidized derivatives with additional functional groups.
科学研究应用
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
作用机制
The mechanism of action of Methyl 2-{[(4-bromophenyl)methyl]amino}acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular pathways involved .
相似化合物的比较
Similar Compounds
- (4-Bromo-benzoylamino)-acetic acid ethyl ester
- Benzoic acid, 4-(acetylamino)-, methyl ester
- (2-BENZOYL-4-BROMO-PHENYLAMINO)-ACETIC ACID METHYL ESTER
Uniqueness
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate is unique due to its specific substitution pattern and the presence of both a bromine atom and an ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
属性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC 名称 |
methyl 2-[(4-bromophenyl)methylamino]acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)7-12-6-8-2-4-9(11)5-3-8/h2-5,12H,6-7H2,1H3 |
InChI 键 |
FGHOOSWZOCWTJI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNCC1=CC=C(C=C1)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
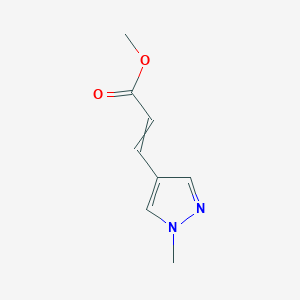


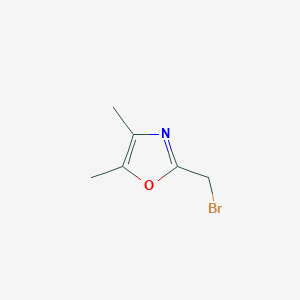
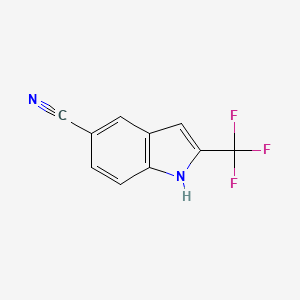
![6-bromo-N-isopropylbenzo[d]thiazol-2-amine](/img/structure/B8704696.png)
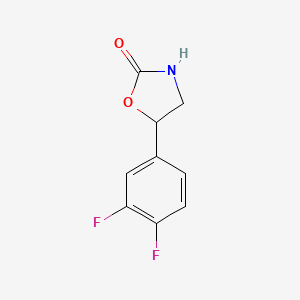
![2-Fluoro-5-[(5-oxo-1,2,3,4,5,6-hexahydropyrido[2,3-d]pyridazin-8-yl)methyl]benzoic Acid](/img/structure/B8704700.png)

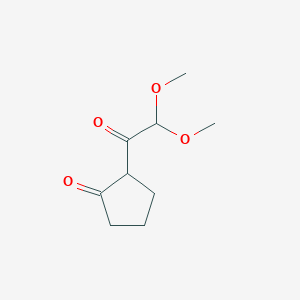
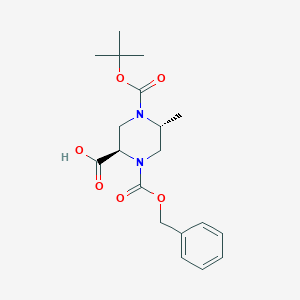
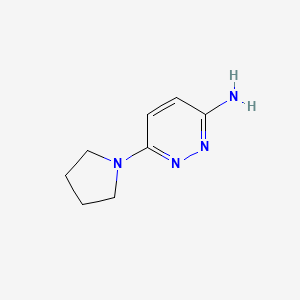
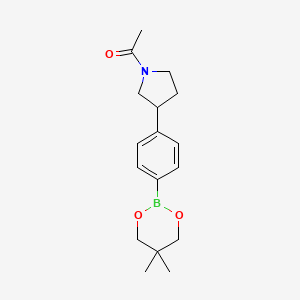
![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B8704742.png)
